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Compound of Interest

Compound Name: Boc-d-homoserine

Cat. No.: B3029672 Get Quote

This guide provides a comprehensive overview of the expected spectroscopic data for N-tert-

butoxycarbonyl-D-homoserine (Boc-D-homoserine), a key building block in peptide synthesis

and drug discovery. The information is tailored for researchers, scientists, and professionals in

drug development, offering a centralized resource for the characterization of this compound.

Chemical Structure and Properties
Boc-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine, where

the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group

enhances the solubility of the amino acid in organic solvents and prevents unwanted side

reactions during peptide synthesis.

Molecular Formula: C₉H₁₇NO₅[1]

Molecular Weight: 219.24 g/mol [1]

Exact Mass: 219.11067264 Da[1]

Spectroscopic Data
While a comprehensive set of experimentally-derived spectra for Boc-D-homoserine is not

readily available in the public domain, the following tables summarize the expected

spectroscopic data based on the analysis of its functional groups and data from structurally

related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables provide predicted chemical shifts for ¹H and ¹³C NMR of Boc-D-homoserine.

Table 1: Predicted ¹H NMR Spectral Data of Boc-D-homoserine

Chemical Shift (δ) ppm Multiplicity Tentative Assignment

~5.0-5.5 d NH (Amide)

~4.1-4.3 m H-2 (α-proton)

~3.6-3.8 m H-4 (γ-protons)

~1.8-2.1 m H-3 (β-protons)

1.45 s C(CH₃)₃ (Boc group)

d: doublet, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data of Boc-D-homoserine

Chemical Shift (δ) ppm Tentative Assignment

~173-176 C=O (Carboxylic acid)

~155-157 C=O (Boc group)

~80 C(CH₃)₃ (Boc group)

~58-60 C-4 (γ-carbon)

~53-55 C-2 (α-carbon)

~33-36 C-3 (β-carbon)

28.3 C(CH₃)₃ (Boc group)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for Boc-D-homoserine.

Table 3: Predicted IR Absorption Bands for Boc-D-homoserine

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

2980-2850 Medium-Strong C-H stretch (Alkyl)

~1740 Strong C=O stretch (Carboxylic acid)

~1690 Strong
C=O stretch (Boc group, amide

I)

~1520 Medium N-H bend (Amide II)

~1160 Strong C-O stretch (Boc group)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of a molecule. For

Boc-D-homoserine, soft ionization techniques like Electrospray Ionization (ESI) are

recommended to observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for Boc-D-homoserine

m/z Ion Notes

220.1180 [M+H]⁺ Protonated molecular ion.

242.0999 [M+Na]⁺ Sodium adduct.

218.0923 [M-H]⁻ Deprotonated molecular ion.

164.0655 [M+H - C₄H₈]⁺
Loss of isobutylene from the

Boc group.

120.0655 [M+H - Boc]⁺ Loss of the Boc group.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Boc-D-
homoserine.

NMR Spectroscopy
Sample Preparation: Accurately weigh 5-25 mg of Boc-D-homoserine for ¹H NMR or 50-100

mg for ¹³C NMR into a clean, dry vial.[2] Dissolve the sample in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). Gently swirl or vortex the vial to ensure

complete dissolution.[2] Filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate

frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

Data Processing: The raw Free Induction Decay (FID) signal is processed to obtain the final

NMR spectrum. This involves Fourier transformation, phase correction, baseline correction,

and referencing the chemical shifts to a known standard (e.g., the residual solvent peak or

an internal standard like TMS).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of Boc-D-homoserine (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of

the empty sample holder should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Boc-D-homoserine in a suitable solvent

system, such as a mixture of water, acetonitrile, and a small amount of formic acid for
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positive ion mode ESI.

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct

infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in the

desired mass range. For fragmentation studies (MS/MS), the molecular ion of interest is

selected and subjected to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Boc-D-homoserine.
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Caption: A generalized workflow for the spectroscopic characterization of Boc-D-homoserine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Boc-D-Homoserine
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_Analysis_of_N_Acetyl_Amino_Acids.pdf
https://www.benchchem.com/product/b3029672#spectroscopic-data-nmr-ir-ms-of-boc-d-homoserine
https://www.benchchem.com/product/b3029672#spectroscopic-data-nmr-ir-ms-of-boc-d-homoserine
https://www.benchchem.com/product/b3029672#spectroscopic-data-nmr-ir-ms-of-boc-d-homoserine
https://www.benchchem.com/product/b3029672#spectroscopic-data-nmr-ir-ms-of-boc-d-homoserine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029672?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

